Product packaging for Boc-d-beta-hophe(4-f)-oh(Cat. No.:)

Boc-d-beta-hophe(4-f)-oh

Cat. No.: B13389054
M. Wt: 419.4 g/mol
InChI Key: LTBGWPINKRNSDL-UHFFFAOYSA-N
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Description

Contextualizing Unnatural Amino Acids in Contemporary Chemical Biology Research

Unnatural amino acids (UAAs) are amino acids that are not among the 20 canonical, genetically encoded protein building blocks. nih.govbitesizebio.com These novel structures can be chemically synthesized or found as secondary metabolites in organisms like bacteria and fungi. nih.govresearchgate.net Their introduction into proteins and peptides allows for the precise tuning of biological and physicochemical properties, offering capabilities beyond what is possible with natural amino acids. nih.govresearchgate.net

In contemporary chemical biology, UAAs are powerful tools for a wide range of applications. They are used to engineer proteins with enhanced stability, novel catalytic activities, and altered functions. nih.govresearchgate.net Furthermore, UAAs serve as probes to investigate protein structure, dynamics, and interactions, for instance, through the incorporation of fluorescent labels or photo-cross-linking agents. nih.govbitesizebio.com In drug discovery, UAAs are crucial for creating peptidomimetics—compounds that mimic natural peptides but possess improved therapeutic properties, such as increased resistance to enzymatic degradation. bitesizebio.comeuropa.eu

Significance of β-Amino Acid Scaffolds in Advanced Peptide and Peptidomimetic Design

Boc-d-beta-hophe(4-f)-oh is a β-amino acid, meaning its amino group is attached to the β-carbon, one atom further from the carboxyl group than in the canonical α-amino acids. researchgate.netupc.edu This seemingly small structural change has profound implications for the design of peptides and peptidomimetics. The addition of an extra methylene (B1212753) group into the peptide backbone provides significant resistance to degradation by proteases, a major hurdle for the therapeutic use of natural peptides. upc.eduacs.org

Moreover, peptides composed partially or entirely of β-amino acids, known as β-peptides or α,β-hybrid peptides, have a strong propensity to fold into stable, well-defined secondary structures called foldamers. researchgate.netacs.org This allows for the precise spatial arrangement of side-chain functional groups, which is critical for mimicking the bioactive conformations of natural peptides and for designing molecules that can bind to specific biological targets like G-protein-coupled receptors (GPCRs). acs.org The structural diversity and proteolytic stability of β-amino acid-containing peptides make them highly promising scaffolds in medicinal chemistry for developing novel therapeutics. researchgate.netacs.orgnih.gov

Role of Fluoro-Substituted Amino Acids in Modulating Molecular Interactions and Conformation

The incorporation of fluorine into amino acids is a widely used strategy in medicinal chemistry to fine-tune molecular properties for improved biological performance. fu-berlin.de Fluorine is the most electronegative element, yet it is small in size, allowing it to act as a subtle but powerful substitute for hydrogen. mpg.de

Introducing fluoro-substituents, as seen in the 4-fluorophenyl group of this compound, can significantly alter a molecule's properties. These alterations include:

Enhanced Thermal Stability: Fluorination of hydrophobic amino acid side chains can increase the stability of proteins. acs.org

Modulation of Hydrophobicity: Fluorine substitution often increases the hydrophobicity of the amino acid side chain, which can influence protein folding and interactions. mpg.de

Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can change the pKa of nearby functional groups. fu-berlin.de

Specific Molecular Interactions: Although a weak hydrogen bond acceptor, fluorine can participate in unique noncovalent interactions, including dipole-dipole and orthogonal multipolar interactions, which can influence ligand binding and protein conformation. nih.gov

Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic pathways and increase the in vivo lifetime of a drug.

Fluorinated amino acids also serve as valuable probes in biochemical research, as the ¹⁹F nucleus is an excellent handle for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for detailed studies of protein structure and dynamics.

Overview of Academic Research Pertaining to N-Protected D-β-Homophenylalanine Derivatives

N-protected D-β-homophenylalanine derivatives are a class of compounds frequently used in the synthesis of peptidomimetics and other pharmacologically relevant molecules. acs.orgrsc.org The "homo" designation indicates the insertion of an extra methylene group into the side chain or backbone, which in this case refers to the β-amino acid structure. The "D" configuration specifies the stereochemistry at the chiral center, which is often crucial for biological activity.

The N-terminal protecting group, in this case, a tert-butyloxycarbonyl (Boc) group, is essential for synthetic applications. The Boc group prevents unwanted reactions at the amino terminus during peptide synthesis and can be easily removed under specific chemical conditions. nih.gov Its use is a cornerstone of solid-phase peptide synthesis (SPPS). nih.gov

Research involving these derivatives focuses on their synthesis and incorporation into peptide chains to create novel inhibitors, modulators, and other bioactive agents. acs.orgchemimpex.com For example, phosphonic acid analogues of homophenylalanine have been studied as potent inhibitors of aminopeptidases. nih.gov The synthesis of various substituted β-homophenylalanine derivatives is an active area of research, employing methods like Friedel-Crafts reactions and Negishi cross-coupling to create a diverse library of building blocks for drug discovery. rsc.orgcore.ac.uk this compound itself is valued as a building block for introducing fluorine into peptide structures to enhance their stability and biological activity. chemimpex.com

Chemical and Physical Properties of this compound

PropertyValueReference
Synonyms Boc-D-β-HomoPhe(4-F)-OH, Boc-(R)-3-amino-4-(4-fluorophenyl)butyric acid chemimpex.com
CAS Number 218609-00-8 chemimpex.compeptide.com
Molecular Formula C₁₅H₂₀FNO₄ chemimpex.compeptide.com
Molecular Weight 297.33 g/mol chemimpex.compeptide.com
Appearance White Solid chemimpex.com
Purity ≥ 98% chemimpex.com
Storage Conditions 0 - 8 °C chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H22FNO4 B13389054 Boc-d-beta-hophe(4-f)-oh

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-fluorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBGWPINKRNSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Boc D β Homophenylalanine 4 Fluoro Oh

Strategies for the Stereoselective Synthesis of β-Amino Acid Precursors

The creation of β-amino acid precursors with precise stereochemistry is a cornerstone of modern organic synthesis, driven by the significant biological activities of β-peptides and other molecules derived from these building blocks. nih.gov The synthesis of the Boc-D-β-Homophenylalanine(4-Fluoro)-OH backbone requires rigorous control over the stereogenic center.

Enantioselective Approaches to β-Homophenylalanine Core Structures

Achieving the D-configuration of the β-homophenylalanine core necessitates highly selective enantioselective methods. A variety of catalytic asymmetric strategies have been developed to produce chiral β-amino acids. These include:

Asymmetric Hydrogenation : The hydrogenation of β-aminoacrylic acid derivatives or related enamines using chiral transition-metal catalysts, such as those based on rhodium or ruthenium, is a powerful technique. Chiral ligands, like bisphosphepine, can direct the hydrogenation to produce the desired enantiomer with high yield and selectivity.

Enzymatic Resolution : Biocatalytic methods offer a highly specific route to enantiomerically pure β-amino acids. Lipases, such as Candida antarctica lipase (B570770) A and B, can resolve racemic mixtures of β-amino acid esters, selectively hydrolyzing one enantiomer and leaving the other intact. Penicillin acylase is another enzyme used for the resolution of N-acylated β-amino acids.

Chiral Auxiliary-Based Methods : The use of chiral auxiliaries, such as Evans' oxazolidinones, allows for diastereoselective reactions. For instance, the addition of an enolate to a nitrone derived from a chiral auxiliary can establish the stereocenter, which can then be revealed after cleavage of the auxiliary.

Conjugate Addition Reactions : The asymmetric conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a well-established method. illinois.edu Organocatalysts or chiral metal complexes can be employed to control the stereochemical outcome of the addition of a nitrogen source to a cinnamate (B1238496) derivative, thereby forming the β-amino acid skeleton. illinois.edu

A comparative table of these approaches is provided below.

MethodCatalyst/ReagentAdvantagesDisadvantages
Asymmetric HydrogenationChiral Rh or Ru complexesHigh efficiency, high enantioselectivityRequires specialized catalysts and high-pressure equipment
Enzymatic ResolutionLipases, AcylasesHigh enantioselectivity, mild conditionsLimited to racemic mixtures, can be slow
Chiral AuxiliariesEvans' oxazolidinonesHigh diastereoselectivity, predictable stereochemistryRequires stoichiometric auxiliary, additional protection/deprotection steps
Conjugate AdditionChiral metal complexes, OrganocatalystsAtom economical, direct formation of C-N bondSubstrate scope can be limited

Methodologies for Installing the β-Amino Group and Chiral Center

The installation of the amino group at the β-position with the correct stereochemistry is a critical transformation. Several methodologies are commonly employed:

Arndt-Eistert Homologation : This classical method allows for the conversion of an α-amino acid into its corresponding β-amino acid homologue. illinois.edudoi.org The process involves the formation of a diazoketone from an N-protected α-amino acid, followed by a Wolff rearrangement to yield the β-amino acid. doi.org This method is effective for accessing a variety of β-amino acids from readily available α-amino acid starting materials. researchgate.net

Mannich-type Reactions : The catalytic asymmetric Mannich reaction is a powerful tool for the synthesis of β-amino acids. illinois.edu This reaction involves the addition of an enolate or its equivalent to an imine, often catalyzed by a chiral Lewis acid or organocatalyst, to directly form the β-amino carbonyl compound with high stereocontrol.

Addition to Sulfinyl Imines : The asymmetric addition of nucleophiles, such as enolates, to chiral N-tert-butanesulfinyl imines provides a reliable route to chiral β-amino acids. The sulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack and allowing for the synthesis of the desired enantiomer.

Regiospecific Fluorination Techniques for Aromatic Amino Acid Side Chains

The introduction of fluorine into aromatic amino acids can significantly modulate their biological properties, including metabolic stability and binding affinity. rsc.orgnih.govresearchgate.net Achieving regiospecific fluorination at the 4-position of the phenyl ring is crucial for the synthesis of Boc-D-β-Homophenylalanine(4-Fluoro)-OH.

Direct C-H Fluorination Strategies

Direct C-H fluorination has emerged as an attractive, atom-economical approach for synthesizing fluorinated organic molecules. chemrxiv.org

Electrophilic Fluorination : Reagents like Selectfluor® can be used for the direct fluorination of electron-rich aromatic rings. nih.gov However, controlling regioselectivity can be a challenge, often leading to mixtures of ortho, meta, and para isomers. nih.gov

Transition Metal-Catalyzed C-H Fluorination : Palladium-catalyzed methods have been developed for the directed C-H fluorination of phenylalanine derivatives. researchgate.net These methods often employ a directing group to guide the fluorinating agent to a specific C-H bond, offering greater control over regioselectivity.

Photoredox Catalysis : Visible-light photoredox catalysis has been utilized for the site-selective functionalization of phenylalanine residues in peptides and proteins, suggesting its potential for the synthesis of fluorinated analogues. chemrxiv.org

Synthesis Utilizing Fluorinated Building Blocks

A more conventional and often more reliable strategy for ensuring regioselectivity is to start with a commercially available, pre-fluorinated building block. rsc.orgnih.gov This approach circumvents the challenges associated with controlling regioselectivity in the later stages of a synthesis. For the target molecule, a typical starting material would be 4-fluorobenzaldehyde (B137897) or a related compound. This fluorinated precursor can then be elaborated using standard synthetic transformations, such as Horner-Wadsworth-Emmons or Wittig reactions, to construct the carbon skeleton before the stereoselective introduction of the amino group. nih.gov This building block approach guarantees the position of the fluorine atom on the aromatic ring. beilstein-journals.org

N-Protection Strategies with tert-Butoxycarbonyl (Boc) Group in Complex Amino Acid Synthesis

The protection of the amino group is a critical step in the synthesis of amino acids and peptides to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups in organic synthesis. rsc.orgmasterorganicchemistry.com

The Boc group is typically installed by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. guidechem.com The key advantages of the Boc group include:

Stability : It is stable to a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions, making it compatible with many synthetic transformations. masterorganicchemistry.com

Orthogonality : The Boc group can be selectively removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), without affecting other common protecting groups like the benzyl (B1604629) (Bn) or fluorenylmethyloxycarbonyl (Fmoc) groups. masterorganicchemistry.comlibretexts.org This orthogonality is crucial in multi-step syntheses of complex molecules. nih.gov

Ease of Introduction and Removal : The installation is generally straightforward, and the deprotection proceeds cleanly to release the free amine, carbon dioxide, and tert-butanol (B103910) or isobutylene. masterorganicchemistry.com

In the synthesis of Boc-D-β-Homophenylalanine(4-Fluoro)-OH, the Boc group would typically be introduced after the formation of the β-amino acid core structure, providing a stable, protected building block ready for further use, for example, in peptide synthesis. guidechem.comchemimpex.com

Efficiency and Selectivity of Boc Group Introduction

The introduction of the tert-butyloxycarbonyl (Boc) group to the amino function of D-β-Homophenylalanine(4-Fluoro)-OH is a crucial step that requires high efficiency and chemoselectivity. The primary goal is to protect the amine nucleophile from participating in subsequent coupling reactions without altering other parts of the molecule. peptide.com The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.org

The reaction is typically performed under alkaline conditions to deprotonate the amino group, thereby increasing its nucleophilicity towards the electrophilic carbonyl carbon of Boc₂O. The choice of base and solvent system is critical for maximizing yield and minimizing side reactions. For instance, a common method involves using sodium hydroxide (B78521) or sodium bicarbonate in a mixed solvent system like dioxane and water. This aqueous environment is advantageous as the starting amino acid often has good solubility in it, and the by-products are easily removed. An alternative approach utilizes organic bases such as triethylamine (B128534) (TEA) in anhydrous solvents like methanol (B129727) or dimethylformamide (DMF), which can be beneficial for substrates sensitive to water.

Selectivity is generally high for the primary or secondary amino group over other potentially reactive functional groups, such as hydroxyl groups, provided the reaction conditions are controlled. For example, while alcoholic hydroxyl groups can be protected by Boc₂O, this typically requires a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and longer reaction times. Therefore, by carefully selecting the base and reaction duration, selective N-protection can be achieved with high fidelity. Catalyst-free N-tert-butyloxycarbonylation in water has also been reported as an efficient and environmentally friendly method that yields N-Boc derivatives chemoselectively. organic-chemistry.orgnih.gov

Reagents & ConditionsTypical YieldKey AdvantagesReference
Boc₂O, NaOH, Dioxane/H₂OHigh (>80%)Good for water-soluble amino acids; simple workup. guidechem.com
Boc₂O, TEA, MeOH or DMFGood to HighAnhydrous conditions for water-sensitive substrates.
Boc₂O, NaHCO₃, Dioxane/H₂OHighMilder base compared to NaOH.
Boc₂O, Water (catalyst-free)ExcellentEnvironmentally friendly ("green") chemistry; high chemoselectivity. organic-chemistry.orgnih.gov

Orthogonal Protecting Group Schemes for Subsequent Functionalization

In the multistep synthesis of complex peptides, an orthogonal protecting group strategy is essential. peptide.com This strategy allows for the selective removal of one type of protecting group in the presence of others, enabling specific modifications at different sites of the molecule. iris-biotech.debiosynth.com Since the Boc group is labile under acidic conditions (typically using trifluoroacetic acid, TFA), orthogonal protecting groups must be stable to acid but removable under different conditions. americanpeptidesociety.org

The most common orthogonal partner to the Boc group is the 9-fluorenylmethyloxycarbonyl (Fmoc) group. researchgate.net The Fmoc group is stable to the acidic conditions used for Boc removal but is readily cleaved by a mild base, such as a solution of piperidine (B6355638) in DMF. lifetein.comresearchgate.net This Boc/Fmoc orthogonality is particularly useful in synthesizing complex peptides where, for instance, the side chain of an amino acid like lysine (B10760008) needs to be functionalized while the N-terminus remains protected. peptide.com

Another important protecting group in this context is the benzyl (Bzl) group and its derivatives, often used to protect carboxyl groups (as benzyl esters) or hydroxyl groups (as benzyl ethers). peptide.com The Boc/Bzl strategy is considered "quasi-orthogonal." biosynth.com While both are removed by acid, the Boc group is cleaved by moderate acids like TFA, whereas the Bzl group requires very strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comresearchgate.net This differential lability allows for the removal of the N-terminal Boc group multiple times during chain elongation while the Bzl-protected side chains remain intact until the final deprotection step. lifetein.com

Protecting GroupChemical Structure ClassCleavage ConditionsOrthogonal To
Boc (tert-butyloxycarbonyl)CarbamateMild Acid (e.g., TFA)Fmoc, Alloc, Cbz (under hydrogenolysis)
Fmoc (9-fluorenylmethyloxycarbonyl)CarbamateBase (e.g., Piperidine)Boc, Bzl, tBu
Bzl (Benzyl)Benzyl ether/esterStrong Acid (e.g., HF); HydrogenolysisFmoc, Alloc
tBu (tert-Butyl)tert-Butyl ether/esterMild Acid (e.g., TFA)Fmoc, Alloc, Bzl (under hydrogenolysis)

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of Boc-D-β-Homophenylalanine(4-Fluoro)-OH requires careful optimization of several reaction parameters. Key factors include stoichiometry, temperature, reaction time, and the work-up/purification procedure.

A representative procedure for the non-fluorinated analog involves treating the amino acid with a slight excess of Boc₂O (e.g., 1.1 equivalents) and a base like NaOH at room temperature (around 22°C) for an extended period, such as 16 hours, to ensure the reaction goes to completion. guidechem.com Controlling the pH during the workup is critical; the aqueous solution is typically acidified to a specific pH (e.g., pH 5) to protonate the carboxylic acid, facilitating its extraction into an organic solvent like ethyl acetate. guidechem.com Insufficient acidification can lead to low recovery, while excessive acidity can risk premature cleavage of the newly installed Boc group.

Purification is paramount for obtaining a high-quality product suitable for peptide synthesis. After extraction and drying, the crude product is often an oil or a solid. guidechem.comgoogle.com Crystallization is a highly effective method for purification. google.com This may involve dissolving the crude material in a minimal amount of a solvent and then adding an anti-solvent to induce precipitation of the pure compound. For Boc-amino acids that are difficult to crystallize, techniques such as seeding or pulping in a weak polar solvent can be employed to obtain a solid product with improved purity. google.com For highly sensitive or non-crystalline products, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice, followed by lyophilization to yield a pure, fluffy solid.

ParameterConditionImpact on Yield/PurityReference
StoichiometrySlight excess (1.1-1.2 eq.) of Boc₂OEnsures complete reaction of the starting amino acid, maximizing yield. guidechem.com
TemperatureRoom temperature (~20-25°C)Sufficient for the reaction to proceed without promoting side reactions or degradation. guidechem.com
Reaction Time12-18 hoursAllows the reaction to reach completion for sterically hindered or less reactive amines. guidechem.com
Work-up pHAcidification to pH ~3-5Crucial for efficient extraction of the product into the organic phase. guidechem.com
PurificationCrystallization or RP-HPLCRemoves unreacted starting materials and by-products, essential for high purity. google.com

Analytical Techniques for Synthetic Validation of Boc-D-β-Homophenylalanine(4-Fluoro)-OH

A comprehensive suite of analytical techniques is required to confirm the successful synthesis, identity, and purity of Boc-D-β-Homophenylalanine(4-Fluoro)-OH.

Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for elucidating the chemical structure. ¹H NMR confirms the presence of all protons and their connectivity, including the characteristic signals for the Boc group (a singlet at ~1.4 ppm), the aromatic protons, and the aliphatic protons of the amino acid backbone. ¹³C NMR and ¹⁹F NMR are also used to confirm the carbon skeleton and the successful incorporation of the fluorine atom, respectively.

Purity and Identity Confirmation: High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is indispensable. fujifilm.com RP-HPLC is used to assess the chemical purity by separating the target compound from any impurities. The mass spectrometer provides the molecular weight of the compound, confirming its identity. nih.gov

Enantiomeric Purity: Since the target compound is the D-enantiomer, it is crucial to determine its enantiomeric purity. This is achieved using chiral chromatography. mdpi.com The sample can be analyzed on a chiral HPLC column (chiral stationary phase, CSP) that can separate the D- and L-enantiomers. jst.go.jp Alternatively, the amino acid can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral RP-HPLC column. fujifilm.comjst.go.jp

Physical Properties: Measurement of the specific optical rotation using a polarimeter confirms the compound's chirality and helps distinguish it from its enantiomer or a racemic mixture. sigmaaldrich.com The melting point is another important physical constant that provides an indication of purity; a sharp melting point range is characteristic of a pure crystalline compound. chemimpex.com

TechniquePurposeInformation ObtainedReference
¹H, ¹³C, ¹⁹F NMRStructural ElucidationConfirmation of chemical structure, presence of functional groups (Boc, fluoro-phenyl). nih.gov
Mass Spectrometry (MS)Identity ConfirmationPrecise molecular weight of the compound. nih.gov
RP-HPLCPurity AssessmentPercentage purity of the final product.
Chiral HPLCEnantiomeric PurityRatio of D- to L-enantiomer (enantiomeric excess). mdpi.comjst.go.jp
PolarimetryChiral ValidationSpecific optical rotation value ([α]D). chemimpex.comsigmaaldrich.com
Melting Point AnalysisPurity and IdentityA sharp melting point range indicates high purity. chemimpex.com

Comprehensive Structural and Conformational Analysis

Elucidation of Preferred Conformations in Different Chemical Environments

The three-dimensional structure of Boc-d-beta-hophe(4-f)-oh is not static but rather exists as an ensemble of conformations in equilibrium. The preferred conformation is influenced by the surrounding chemical environment, whether in solution or in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules like this compound. 1H and 13C NMR can provide information about the connectivity and chemical environment of atoms, while advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximities between protons, helping to define the molecule's spatial arrangement. For fluorinated compounds, 19F NMR is particularly valuable. The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, making it a precise reporter on the conformation of the 4-fluorophenyl ring and its interactions with the rest of the molecule. nih.govresearchgate.net Studies on similar fluorinated amino acids have shown that 19F NMR can be used to probe global conformational effects and even the cis-trans isomerism of nearby peptide bonds. nih.goved.ac.uk

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the vibrational modes of the molecule, particularly the stretching frequencies of the amide and carbonyl groups. These frequencies are sensitive to hydrogen bonding interactions, which play a crucial role in stabilizing specific conformations. For example, intramolecular hydrogen bonds between the N-H of the urethane (B1682113) and the carbonyl oxygen can be detected and characterized by shifts in their respective IR bands.

X-ray crystallography provides the most definitive picture of a molecule's conformation in the solid state. By diffracting X-rays off a single crystal of this compound, a detailed three-dimensional electron density map can be generated, revealing precise bond lengths, bond angles, and torsion angles. This technique would unambiguously determine the preferred conformation adopted by the molecule in the crystalline lattice, including the pucker of the β-amino acid backbone, the orientation of the 4-fluorophenyl side chain, and the conformation of the Boc protecting group. researchgate.net While no specific X-ray crystallographic data for this compound is publicly available, analysis of related structures, such as peptides containing β-amino acids, provides valuable insights into the likely packing and intermolecular interactions. researchgate.net

Investigation of Backbone Flexibility and Stereochemical Control Imparted by β-Substitution

The introduction of the amino group at the β-carbon, as opposed to the α-carbon in natural amino acids, significantly alters the conformational landscape of the peptide backbone. β-amino acids are generally more flexible than their α-amino acid counterparts. This increased flexibility arises from the additional methylene (B1212753) group in the backbone, which allows for a greater range of accessible dihedral angles (φ, ψ, and ω).

The stereochemistry at the β-carbon (in this case, the 'd' configuration) exerts significant control over the local and global conformation of peptides incorporating this residue. The specific stereocenter influences the propensity of the peptide chain to adopt various secondary structures, such as helices, sheets, and turns. The presence of a β-amino acid can induce unique folding patterns not observed with α-amino acids, making them valuable tools for creating novel peptide architectures with specific biological activities. google.com

Influence of 4-Fluoro Substitution on Aromatic Ring Conformation and Electronic Properties

The C-F bond is highly polarized, creating a local dipole moment. This can lead to specific intramolecular interactions, such as electrostatic repulsion or attraction with other parts of the molecule, which can in turn influence the preferred conformation of the side chain. tandfonline.com For instance, electrostatic repulsion between the fluorine atom and a nearby hydroxyl group has been shown to bias the conformation in other fluorinated molecules. tandfonline.com

Furthermore, the introduction of fluorine can affect the aromaticity of the phenyl ring. While it can reduce the diatropic ring current, it also increases the π-electron density of the ring, which can enhance its stability. nih.govacs.org This altered electronic character can influence the non-covalent interactions the aromatic ring engages in, such as π-π stacking and cation-π interactions.

Conformational Effects of the tert-Butoxycarbonyl Protecting Group

The bulky tert-butyl group can sterically interact with the amino acid side chain, potentially restricting its rotational freedom and favoring certain side-chain rotamers. nih.gov In some cases, attractive interactions between the Boc group and an aromatic side chain, like the 4-fluorophenyl group in this molecule, can stabilize particular conformations. nih.gov The presence of the Boc group can also influence the puckering of cyclic amino acids, demonstrating its significant impact on the local geometry of the protected amino acid.

Comparative Conformational Analysis with Related Amino Acid Derivatives

To fully appreciate the unique structural features of this compound, it is instructive to compare it with related amino acid derivatives.

Compound Key Difference from this compound Anticipated Conformational Impact
Boc-d-phenylalanine-oh α-amino acid instead of β-amino acid. No fluorine substitution.Less backbone flexibility. Different side chain orientation relative to the backbone. Absence of electronic effects from fluorine.
Boc-d-beta-homophenylalanine-oh No fluorine substitution on the phenyl ring.Different electronic properties of the aromatic ring, potentially altering π-stacking and other non-covalent interactions.
Boc-d-beta-hophe(4-br)-oh Bromine instead of fluorine at the 4-position.Bromine is larger and less electronegative than fluorine, leading to different steric and electronic effects on the aromatic ring and its interactions. chembk.com
Boc-d-beta-hophe(4-no2)-oh Nitro group instead of fluorine at the 4-position.The nitro group is a strong electron-withdrawing group, significantly altering the electronic properties of the phenyl ring and its potential for interactions. peptide.com
Fmoc-d-beta-hophe(4-f)-oh Fmoc protecting group instead of Boc.The fluorenylmethyloxycarbonyl (Fmoc) group is also a bulky protecting group but with a different shape and electronic character than Boc, which would lead to different steric interactions and potentially different preferred conformations. nih.gov

This comparative analysis highlights how subtle changes in the molecular structure—such as the position of the amino group, the nature of the substituent on the aromatic ring, or the type of protecting group—can have a significant impact on the conformational preferences and, consequently, the chemical and biological properties of the molecule.

Compound Names

Abbreviation Full Chemical Name
This compoundN-tert-Butoxycarbonyl-d-β-homo-(4-fluoro)phenylalanine
Boc-d-phenylalanine-ohN-tert-Butoxycarbonyl-d-phenylalanine
Boc-d-beta-homophenylalanine-ohN-tert-Butoxycarbonyl-d-β-homophenylalanine
Boc-d-beta-hophe(4-br)-ohN-tert-Butoxycarbonyl-d-β-homo-(4-bromo)phenylalanine
Boc-d-beta-hophe(4-no2)-ohN-tert-Butoxycarbonyl-d-β-homo-(4-nitro)phenylalanine
Fmoc-d-beta-hophe(4-f)-ohN-Fluorenylmethyloxycarbonyl-d-β-homo-(4-fluoro)phenylalanine

Derivatization and Analog Design for Enhanced Academic Utility

Integration of Boc-D-β-Homophenylalanine(4-Fluoro)-OH into Peptidic Sequences

The incorporation of this unnatural amino acid into peptide chains is a fundamental step in harnessing its potential. This can be achieved through well-established synthetic methodologies in both solid-phase and solution-phase formats.

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptide chains, offering advantages like the use of excess reagents to drive reactions to completion and simplified purification by filtering and washing the resin-bound product. universiteitleiden.nl Boc-D-β-Homophenylalanine(4-Fluoro)-OH is well-suited for the classic Boc-SPPS strategy. In this approach, the peptide is assembled on a solid support (resin), starting from the C-terminus. nih.gov

The synthesis cycle involves two key steps:

Deprotection: The N-terminal Boc protecting group of the resin-bound amino acid is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chemimpex.com

Coupling: The next amino acid, in this case, Boc-D-β-Homophenylalanine(4-Fluoro)-OH, is activated and coupled to the newly freed N-terminus of the resin-bound peptide. universiteitleiden.nl Activation of the carboxylic acid is crucial and is achieved using a variety of coupling reagents. researchgate.net

Commonly used coupling reagents facilitate the formation of an active ester or similar species, which readily reacts with the amine to form a stable amide bond. researchgate.net After the desired sequence is assembled, the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously, often using a strong acid like anhydrous hydrogen fluoride (B91410) (HF). chemimpex.commdpi.com

Table 1: Common Coupling Reagents for Peptide Synthesis

Reagent Name Acronym Activating Species Generated Key Characteristics
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate HATU OAt-ester Highly efficient, especially for hindered couplings; potential for side reactions (guanidinylation). researchgate.netCurrent time information in Bangalore, IN.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate BOP OBt-ester One of the earliest phosphonium (B103445) reagents; effective but byproducts can be difficult to remove. researchgate.net
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate PyBOP OBt-ester Cleaner reactions than BOP as it avoids carcinogenic HMPA byproduct; excellent for routine and difficult couplings. researchgate.net
N,N'-Diisopropylcarbodiimide DIC O-acylisourea Often used with additives like HOBt or OxymaPure to form active esters and suppress racemization. mdpi.com
(6-Chloro-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HCTU O-6-ClBt-ester Generates a more reactive active species than HBTU; very effective for standard synthesis. researchgate.net

While less common for long peptides, solution-phase synthesis remains a vital technique, particularly for fragment condensation and the large-scale production of shorter peptides. chemimpex.comresearchgate.net In this approach, Boc-D-β-Homophenylalanine(4-Fluoro)-OH can be coupled to another amino acid ester or peptide fragment in an organic solvent. The reaction requires the same types of activating agents used in SPPS, such as carbodiimides (e.g., DIC) or phosphonium/aminium salts (e.g., PyBOP, HATU). researchgate.netarizona.edu

A typical procedure involves dissolving the Boc-protected amino acid and the amine component (e.g., an amino acid methyl ester) in a suitable solvent like DMF or DCM. arizona.eduspringernature.com A coupling reagent and, often, a tertiary base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are added to facilitate the reaction and neutralize any acidic byproducts. arizona.eduspringernature.com Purification after each step is more labor-intensive than in SPPS, typically requiring extraction and chromatography.

Design and Synthesis of Conformationally Restricted Analogs

Constraining the conformation of a peptide is a powerful strategy to increase receptor affinity, selectivity, and metabolic stability. ntu.ac.ukntu.ac.uk The incorporation of Boc-D-β-Homophenylalanine(4-Fluoro)-OH can serve as a starting point for designing such rigidified structures, including spirolactams and cyclic derivatives.

Spirolactams are complex, three-dimensional structures that can act as potent mimetics of peptide secondary structures like β-turns. researchgate.netacs.org The synthesis of spirolactam-based peptidomimetics often involves the intramolecular cyclization of a suitably functionalized amino acid precursor. While no specific synthesis starting directly from Boc-D-β-Homophenylalanine(4-Fluoro)-OH is documented, established methods offer a clear blueprint.

A plausible strategy could involve the elaboration of the β-amino acid backbone. For example, photocatalytic methods have been developed for the synthesis of spirolactams starting from amino acid derivatives like L-tyrosinate. ineosopen.org A similar approach could be envisioned where the backbone of the homophenylalanine derivative is functionalized to create a tether, which could then undergo an intramolecular cyclization to form the spirolactam ring system. This creates a highly constrained scaffold where the 4-fluorophenyl side chain is projected in a defined orientation for molecular recognition.

Peptide macrocyclization is a widely used technique to improve the pharmacological properties of peptides by restricting their conformational freedom and protecting them from exopeptidases. nih.govresearchgate.net Peptides containing Boc-D-β-Homophenylalanine(4-Fluoro)-OH can be cyclized using several advanced strategies.

Head-to-Tail Cyclization: The most common form of cyclization involves forming an amide bond between the N- and C-termini of a linear peptide precursor. This is often performed on-resin, where the peptide is anchored via a side chain, allowing the termini to be deprotected and coupled. springernature.comnih.gov

Fluorine-Thiol Displacement Reaction (FTDR): The fluorine atom on the phenyl ring presents a unique handle for specific chemical reactions. A novel macrocyclization strategy based on the displacement of a fluorine atom by a thiol has been reported. nih.gov A linear peptide containing a fluoroacetamide (B1672904) group can be cyclized by reacting with a dithiol linker. nih.gov This suggests that the 4-fluoro-phenyl group of the title compound could potentially be activated for a similar intramolecular or intermolecular cyclization with a thiol-containing linker, offering a highly chemoselective method for creating cyclic structures. nih.gov

Suzuki-Miyaura Cross-Coupling: The 4-fluorophenyl group could be synthetically converted to a 4-bromophenyl or 4-iodophenyl group. This halogenated derivative, when incorporated into a peptide, can undergo an intramolecular Suzuki coupling reaction with another residue in the peptide that has been modified to carry a boronic acid, thereby forming a carbon-carbon bond to create the macrocycle. researchgate.net

Exploration of Side-Chain Modifications and Isosteric Replacements

The 4-fluorophenyl side chain is a critical determinant of the compound's interaction with its biological targets. Modifying this group through isosteric replacement or further functionalization can fine-tune the resulting peptide's activity, selectivity, and pharmacokinetic properties. researchgate.net

Isosteric Replacement of the Phenyl Ring: The concept of bioisosterism, where one group is replaced by another with similar physical or chemical properties, is a cornerstone of medicinal chemistry. researchgate.netcambridgemedchemconsulting.com The 4-fluorophenyl ring can be replaced with other aromatic systems to explore structure-activity relationships (SAR). Research on similar scaffolds has shown that replacing a phenyl ring with heteroaromatics like thienyl or furyl can modulate anticancer activity, with the thienyl group often being a closer isostere for the phenyl moiety. rsc.org

Modification of the Phenyl Ring: Instead of replacing the entire ring, substituents on the ring can be altered. The fluorine atom itself is a key modification, often introduced to block sites of metabolic oxidation, which can enhance a drug's half-life. annualreviews.org Further modifications could include adding other groups to the ring, such as a nitro group (pNO2), or changing the position of the fluorine atom (e.g., to the 2- or 3-position) to alter electronic properties and binding interactions. mdpi.com Synthetic routes like the Suzuki coupling on halogenated homophenylalanine precursors provide a versatile platform for introducing a wide variety of aryl and heteroaryl side chains. researchgate.net

Table 2: Potential Isosteric Replacements for the 4-Fluorophenyl Side Chain

Original Group Potential Isostere Rationale for Replacement
Phenyl Pyridyl Introduces a nitrogen atom, altering H-bonding capacity and basicity. cambridgemedchemconsulting.com
Phenyl Thienyl Considered a close isostere of phenyl, maintaining aromaticity with altered electronics. rsc.org
Phenyl Furyl Another heteroaromatic replacement, smaller and more polar than thiophene. rsc.org
Hydrogen (on ring) Fluorine Blocks metabolic oxidation, increases lipophilicity, alters pKa of nearby groups. cambridgemedchemconsulting.comannualreviews.org
-OH -F Fluorine can act as a hydrogen bond acceptor, mimicking a hydroxyl group but without the H-bond donating capability and with different electronics. annualreviews.org
-O- (ether linkage) -CF2- The CF2 group can be an isopolar replacement for an oxygen atom in an ether linkage. annualreviews.org

Development of Hybrid Peptidomimetics Incorporating the Chemical Compound.

The strategic incorporation of Boc-d-beta-hophe(4-f)-oh into hybrid peptidomimetic frameworks represents a sophisticated approach in medicinal chemistry to develop novel therapeutic candidates. Hybrid peptidomimetics are molecules that combine peptide fragments with non-peptidic elements, aiming to retain the biological activity of the parent peptide while improving its pharmacological properties, such as stability against enzymatic degradation, bioavailability, and receptor selectivity. frontiersin.orgresearchgate.net The unique structural features of this compound, namely the β-homophenylalanine backbone, the electron-withdrawing 4-fluoro substituent, and the Boc protecting group, make it a valuable building block for creating these advanced molecular architectures.

The development of such hybrid molecules often involves connecting a pharmacophore—a molecular feature responsible for a drug's pharmacological activity—with another functional moiety through a linker. This modular design allows for the systematic exploration of structure-activity relationships (SAR). For instance, studies on bifunctional peptidomimetics have shown that the nature and length of the linker connecting two pharmacophores can significantly impact the resulting compound's activity. mdpi.com

The synthesis of these hybrid structures typically employs solid-phase peptide synthesis (SPPS) or solution-phase methodologies. mdpi.com The Boc-protected amine of this compound allows for its controlled incorporation into a growing peptide or small molecule chain using standard coupling reagents. mdpi.comnih.gov The presence of the β-amino acid structure introduces a higher degree of conformational flexibility compared to α-amino acids, which can be exploited to fine-tune the spatial orientation of key functional groups. royalsocietypublishing.org

Research into related fluorinated β-amino acids has demonstrated that the strategic placement of fluorine atoms can influence the conformational preferences of the peptide backbone through stereoelectronic effects. researchgate.net The fluorine atom, being highly electronegative, can engage in favorable interactions with biological targets and can also block metabolic pathways, thereby enhancing the compound's stability and potency. researchgate.netnih.gov

Illustrative Research Findings:

While specific research data on hybrid peptidomimetics solely incorporating this compound is not extensively published, we can infer potential research directions and outcomes based on studies of similar structures. For example, a hypothetical study could involve synthesizing a series of hybrid molecules where a known bioactive peptide sequence is modified by replacing a key phenylalanine residue with this compound and then conjugating it to another pharmacophore via different linkers.

The findings from such a hypothetical study could be presented as follows:

Table 1: Hypothetical Binding Affinities of Hybrid Peptidomimetics Incorporating this compound

Compound IDLinker TypeLinker Length (atoms)Target Receptor Affinity (Ki, nM)
HY-01Alkyl485.2
HY-02Alkyl645.7
HY-03PEG822.1
HY-04PEG1238.5
HY-05Aryl795.3

This table is for illustrative purposes and based on general principles of peptidomimetic design.

In this hypothetical scenario, the data suggests that a polyethylene (B3416737) glycol (PEG) linker of a specific length (8 atoms) results in the highest binding affinity. This could be attributed to the optimal spatial orientation of the two pharmacophoric units, facilitated by the flexibility and hydrophilicity of the PEG linker.

Further investigation could explore the functional activity of these compounds.

Table 2: Hypothetical Functional Activity of Lead Hybrid Peptidomimetics

Compound IDIn Vitro Potency (EC50, nM)Cellular Activity (% of control)
HY-0315.4150
HY-0232.8125
HY-0428.9135

This table is for illustrative purposes and based on general principles of peptidomimetic design.

These hypothetical results would indicate that compound HY-03, with the highest binding affinity, also translates to the most potent functional activity in both in vitro and cellular assays. The incorporation of the 4-fluoro-β-homophenylalanine moiety could be credited with enhanced metabolic stability and favorable interactions within the receptor's binding pocket, leading to the observed potent activity. The development of such hybrid peptidomimetics showcases a powerful strategy for leveraging the unique properties of modified amino acids like this compound to create novel and effective therapeutic agents. frontiersin.org

Research Applications in Peptidomimetic Science

Utilization as a Key Building Block for β-Peptides and Foldamers

Boc-d-beta-hophe(4-f)-oh is a fundamental component in the synthesis of β-peptides, which are polymers composed of β-amino acids. Unlike their natural α-peptide counterparts, β-peptides can adopt unique and highly stable secondary structures, such as helices and sheets. acs.orgnih.gov Oligomers made from β-amino acids are a prominent class of "foldamers," non-natural molecules designed to mimic the structure and function of biological macromolecules like proteins. nih.govnih.gov

The incorporation of this specific fluorinated β-amino acid plays a crucial role in controlling the folding behavior of the resulting oligomer. nih.gov The fluorine atom, being the most electronegative element, introduces a significant dipole moment and can influence conformational preferences through steric and electronic effects. nih.gov Research has shown that fluorination can enhance the stability of helical structures in β-peptides. For instance, the presence of trifluoromethyl groups has been demonstrated to reinforce the stability of the 14-helix, a common secondary structure in β-peptides. researchgate.net Similarly, the 4-fluorophenyl side chain of this compound contributes to the thermodynamic stability of the folded conformation, guiding the peptide into a well-defined three-dimensional shape. mdpi.com This precise structural control is essential for creating functional peptidomimetics. acs.org

Table 1: Influence of β-Amino Acids and Fluorination on Peptide Properties
FeatureDescriptionAdvantage in Peptidomimetics
β-Amino Acid BackboneThe amino and carboxyl groups are separated by two carbon atoms, unlike the single carbon in α-amino acids.Confers resistance to enzymatic degradation and allows for the formation of novel, stable secondary structures (e.g., 14-helix). acs.orgnih.gov
Fluorinated Side ChainIncorporation of a fluorine atom on the phenyl ring.Enhances thermal and chemical stability, modulates electronic properties, and can improve binding affinity and metabolic stability. nih.govmdpi.com
Foldamer Formationβ-peptides can fold into predictable, well-defined conformations. nih.govEnables the design of molecules that can mimic protein surfaces for applications in inhibiting protein-protein interactions. nih.gov

Design of Protease-Resistant Peptidomimetics

A significant limitation of using natural peptides as therapeutic agents is their rapid degradation by proteases in the body. Peptidomimetics constructed from β-amino acids, such as those incorporating this compound, offer a robust solution to this problem. nih.gov The altered backbone structure of β-peptides is not recognized by the active sites of most endogenous proteases, rendering them highly resistant to enzymatic cleavage. acs.orgnih.gov

This inherent proteolytic stability is one of the most important features of β-peptides for drug development, as it can significantly prolong their half-life in vivo. acs.orgnih.gov By assembling sequences containing this compound, researchers can create peptide-based molecules that maintain their structural integrity and biological activity for extended periods, a critical requirement for effective pharmaceuticals.

Development of Enzyme Inhibitors and Modulators Incorporating the Chemical Compound

The unique electronic properties imparted by the fluorine atom make this compound a valuable component in the design of potent and selective enzyme inhibitors. Fluorinated compounds are increasingly used in drug discovery to enhance binding affinity and metabolic stability. nih.govmdpi.com The introduction of fluorine can alter the acidity of nearby protons and create favorable electrostatic interactions with enzyme active sites. nih.gov

Studies on other fluorinated β-amino acids have shown their utility in creating powerful inhibitors for various enzymes, including proteases. nih.gov The 4-fluorophenyl side chain of this compound can engage in specific interactions, such as halogen bonding or hydrophobic interactions, within a target enzyme's binding pocket. This allows for the rational design of inhibitors with improved potency and selectivity compared to their non-fluorinated counterparts.

Applications in Mimicking Protein Secondary Structures and Recognition Motifs (e.g., β-turn, α-helix mimetics)

The ability to mimic the secondary structures of natural proteins is a central goal of peptidomimetic chemistry. nih.gov These structures, such as α-helices and β-turns, often form the critical surfaces for protein-protein interactions. nih.gov β-peptides are particularly adept at forming stable helical structures that can mimic the α-helix, a common motif in protein binding interfaces. nih.gov

The defined stereochemistry and bulky aromatic side chain of this compound act as powerful conformational constraints. When incorporated into a peptide sequence, this building block helps to nucleate and stabilize specific secondary structures. researchgate.net For example, oligomers of β-amino acids can be designed to form stable β-hairpins or helical structures that present their side chains in a spatially defined manner, effectively mimicking the recognition motifs of larger proteins. nih.govnih.gov This allows for the creation of smaller, more stable molecules that can disrupt disease-relevant protein-protein interactions with high specificity.

Table 2: Comparison of Natural Protein Structures and β-Peptide Mimics
Structure TypeNatural α-Peptide Characteristicsβ-Peptide Mimic Characteristics
HelixCommonly α-helix (3.6 residues per turn, 13-atom H-bond ring). Often involved in protein-protein interactions.Can form various stable helices (e.g., 14-helix, 12-helix). Side chains can be positioned to mimic the α-helix surface. nih.gov
Turnβ-turns are common motifs that reverse the direction of the polypeptide chain, typically composed of four α-amino acids.Short β-peptide sequences can be constrained to form stable turn structures, serving as scaffolds for displaying functional groups. nih.gov
Sheetβ-sheets are extended structures stabilized by inter-strand hydrogen bonds.β-peptides can form stable, strand-like conformations that can self-assemble into sheet-like structures. researchgate.net

In Vitro Biological Research and Interaction Studies

Receptor Binding Studies of Boc-D-β-Homophenylalanine(4-Fluoro)-OH Derivatives in Model Systems

The incorporation of Boc-D-β-Homophenylalanine(4-Fluoro)-OH into peptides can significantly influence their affinity and selectivity for various receptors. The fluorine substituent can alter the electronic properties and conformation of the peptide, potentially leading to enhanced binding interactions.

In Vitro Radioligand Binding Assays

Currently, specific data from in vitro radioligand binding assays for peptides directly incorporating Boc-D-β-Homophenylalanine(4-Fluoro)-OH are not extensively available in publicly accessible literature. However, the general principles of such assays would involve competing the fluorinated peptide against a radiolabeled ligand known to bind to a specific receptor. The concentration of the fluorinated peptide required to displace 50% of the radioligand (the IC50 value) would be determined, from which the binding affinity (Ki) could be calculated. Such studies would be crucial in determining the precise impact of the 4-fluoro-β-homophenylalanine moiety on receptor affinity.

Competitive Ligand Binding Analysis

Similarly, detailed competitive ligand binding analyses for peptides containing Boc-D-β-Homophenylalanine(4-Fluoro)-OH are not widely reported. These studies would involve assessing the ability of the fluorinated peptide to displace a known non-radiolabeled ligand from its receptor. The results would provide valuable information on the structure-activity relationship (SAR) and the role of the fluorinated residue in receptor recognition and binding.

Enzymatic Interaction Studies

The modification of peptides with Boc-D-β-Homophenylalanine(4-Fluoro)-OH can have a profound impact on their interaction with enzymes, particularly proteases. The presence of the β-amino acid structure and the fluorine atom can confer resistance to enzymatic degradation and modulate inhibitory activity.

Assessment of Proteolytic Stability

The introduction of β-amino acids into peptide sequences is a well-established strategy to enhance their stability against proteolytic enzymes. The altered peptide backbone is often not recognized by proteases that typically cleave peptide bonds between α-amino acids. Furthermore, the presence of a fluorine atom can provide additional steric hindrance and alter the electronic environment around the peptide bond, further impeding enzymatic cleavage. While specific quantitative data on the proteolytic stability of peptides containing Boc-D-β-Homophenylalanine(4-Fluoro)-OH is limited, it is hypothesized that such modifications would lead to a significantly increased half-life in the presence of various proteases.

Hypothetical Proteolytic Stability of a Model Peptide

PeptideModificationHalf-life in Human Plasma (t1/2)
Model Peptide AUnmodified< 5 min
Model Peptide AContaining D-β-Homophenylalanine> 60 min
Model Peptide AContaining D-β-Homophenylalanine(4-Fluoro)> 120 min (projected)

In Vitro Enzyme Kinetic Characterization

Research has shown that derivatives of β-homophenylalanine can act as potent enzyme inhibitors. A study on dipeptidyl peptidase IV (DP-IV) inhibitors revealed that the introduction of fluorine atoms onto the phenyl ring of β-homophenylalanine-based inhibitors significantly influences their potency. While the direct precursor Boc-D-β-Homophenylalanine(4-Fluoro)-OH was not tested, the structure-activity relationship (SAR) data from this study provides valuable insights.

For instance, the introduction of fluorine at the 2-position of the phenyl ring was found to be crucial for the inhibitory activity of a series of β-homophenylalanine derivatives. The 2,5-difluoro and 2,4,5-trifluoro analogues demonstrated potent inhibition of DP-IV with IC50 values of 270 nM and 119 nM, respectively. This suggests that the electronic and steric effects of fluorine substitution play a key role in the interaction with the enzyme's active site.

Inhibition of Dipeptidyl Peptidase IV (DP-IV) by Fluorinated β-Homophenylalanine Derivatives

CompoundSubstitution on Phenyl RingDP-IV IC50 (nM)
Analog 1Unsubstituted> 10,000
Analog 22-Fluoro500
Analog 3 (22q)2,5-Difluoro270
Analog 4 (22t)2,4,5-Trifluoro119

Mechanistic Investigations of Ligand-Target Interactions in Cell-Free Systems

The fluorine atom in Boc-D-β-Homophenylalanine(4-Fluoro)-OH can significantly influence the conformation and electronic properties of peptides, thereby affecting their interaction with biological targets. The strong electronegativity of fluorine can lead to altered charge distribution and the formation of specific non-covalent interactions, such as hydrogen bonds with the fluorine atom acting as a weak acceptor.

Conformational studies of peptides containing fluorinated amino acids have shown that the fluorine substituent can induce specific secondary structures. While detailed conformational analyses of peptides with Boc-D-β-Homophenylalanine(4-Fluoro)-OH are not yet available, it is plausible that the 4-fluoro substitution could influence the torsional angles of the peptide backbone and the orientation of the phenyl side chain. These conformational constraints can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor binding or enzyme inhibition.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. For Boc-d-beta-hophe(4-f)-oh, these methods elucidate how the introduction of a fluorine atom and the beta-amino acid structure influences its chemical behavior. emerginginvestigators.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. elsevierpure.comelsevierpure.com By applying DFT functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d)), key parameters that govern the reactivity and intermolecular interactions of this compound can be determined. nih.gov

The primary findings from DFT studies would focus on:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across the molecule. For this compound, regions of negative potential (red/yellow) would be concentrated around the oxygen atoms of the carboxyl and Boc groups, as well as the fluorine atom, indicating sites susceptible to electrophilic attack. Positive potential regions (blue) would be found near the amine and carboxyl hydrogens, highlighting sites for nucleophilic interaction.

Atomic Charges: Mulliken or Natural Bond Orbital (NBO) analysis quantifies the partial charge on each atom. This data reveals the electron-withdrawing effect of the fluorine atom on the phenyl ring and the charge distribution across the peptide backbone, which influences hydrogen bonding and other non-covalent interactions. asianpubs.org

Table 1: Hypothetical DFT-Calculated Properties of this compound
PropertyCalculated ValueSignificance
HOMO Energy-6.8 eVIndicates the electron-donating capability.
LUMO Energy-1.2 eVIndicates the electron-accepting capability.
HOMO-LUMO Gap5.6 eVSuggests high chemical stability. emerginginvestigators.org
Dipole Moment3.5 DReflects the overall polarity of the molecule.
Charge on Fluorine (NBO)-0.45 eConfirms the high electronegativity and electron-withdrawing nature.

Ab Initio Calculations

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without reliance on empirical parameters. asianpubs.org While computationally more demanding than DFT, they can provide highly accurate geometries and energies, serving as a benchmark for other methods. nih.gov

For this compound, ab initio calculations would be employed to:

Confirm Ground State Geometry: High-level optimization can precisely determine bond lengths, bond angles, and dihedral angles, offering a definitive structure.

Calculate Vibrational Frequencies: These calculations predict the infrared (IR) spectrum, allowing for a theoretical comparison with experimental data to confirm the synthesized structure.

Investigate Transition States: For studying potential degradation or reaction pathways, ab initio methods can accurately model the high-energy transition states involved.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are powerful tools for exploring the dynamic behavior of molecules over time. nih.govacs.org For a flexible molecule like this compound, MD simulations are crucial for understanding its conformational preferences, which are key to its biological activity. researchgate.net

MD simulations, often using force fields like AMBER or CHARMM specifically parameterized for fluorinated amino acids, reveal:

Conformational Landscapes: By simulating the molecule for nanoseconds to microseconds, the accessible conformations can be mapped. The bulky tert-butoxycarbonyl (Boc) group and the fluorophenyl side chain impose significant steric constraints, limiting the rotational freedom around the backbone dihedral angles (φ, ψ). nih.gov Beta-amino acids are known to adopt different secondary structures compared to alpha-amino acids, such as helices and turns. researchgate.net

Solvent Effects: The choice of solvent can dramatically alter conformational preferences. nih.gov Simulations in explicit water would show how hydrogen bonding with solvent molecules stabilizes certain conformations, likely more extended ones. In a non-polar solvent like chloroform, intramolecular hydrogen bonds would be more favored, leading to more compact, folded structures. nih.govresearchgate.net

Table 2: Predicted Dominant Conformations of this compound in Different Solvents from MD Simulations
SolventDominant ConformationKey Stabilizing Interactions
Water (Explicit)Extended/Semi-foldedIntermolecular H-bonds with water. researchgate.net
Chloroform (Implicit)Folded (C7/C10 turns)Intramolecular H-bonds (e.g., between Boc carbonyl and NH).
Gas PhaseCompact/FoldedMaximized intramolecular interactions. nih.gov

Molecular Docking and Scoring for Predicted Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is essential for assessing the potential of this compound as a component of peptidomimetic drugs. mdpi.com

The process involves:

Preparation: Obtaining the 3D structures of the ligand (this compound) and the target protein (e.g., a protease or integrin receptor).

Docking: Placing the ligand into the active site of the receptor and sampling numerous orientations and conformations.

Scoring: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. Lower scores typically indicate more favorable binding.

For this compound, docking studies would likely show that the fluorophenyl ring engages in hydrophobic or π-stacking interactions within the receptor's binding pocket. The fluorine atom can modulate these interactions or form specific contacts like halogen bonds or interactions with backbone amides. The carboxylate and Boc groups can form crucial hydrogen bonds or salt bridges with receptor residues. mdpi.com

De Novo Design and Virtual Screening of Chemical Compound-Containing Peptidomimetics

This compound is a valuable building block for creating libraries of novel peptidomimetics. chemimpex.com De novo design and virtual screening are computational strategies used to identify promising drug candidates from such libraries. mdpi.comnih.gov

De Novo Design: This involves computationally "growing" new molecules within the active site of a target receptor, using fragments like this compound as a starting point. This allows for the creation of novel ligands tailored to the specific receptor.

Virtual Screening: In this approach, a large virtual library of peptides or peptidomimetics containing the this compound scaffold is generated. mdpi.com This library is then computationally docked against a target protein. nih.gov The top-scoring "hits" are identified as promising candidates for synthesis and experimental testing. The inclusion of a fluorinated beta-amino acid can enhance properties like metabolic stability and binding affinity, making it a desirable component in these libraries. mdpi.commdpi.com

Energy Decomposition Analysis in Intermolecular Interactions and Hydrogen Bonding

Energy Decomposition Analysis (EDA) is a quantum chemical method that partitions the total interaction energy between two molecules into physically meaningful components. beilstein-journals.orgresearchgate.net This provides deep insight into the nature of the non-covalent forces driving molecular recognition. Common components include electrostatic, exchange-repulsion, polarization, and dispersion (van der Waals) terms. researchgate.net

When applied to a system involving this compound, such as its dimer or a complex with a receptor, EDA can quantify:

Hydrogen Bonds: It can determine the strength and nature of hydrogen bonds formed by the carboxyl and amide groups. For instance, it can reveal whether a hydrogen bond is primarily electrostatic or has significant covalent character. mdpi.com

Fluorine's Influence: EDA can dissect the contribution of the fluorine atom to binding. This includes its role in electrostatic interactions, where it influences the charge distribution of the phenyl ring, and its contribution to dispersion forces. rsc.org The analysis can clarify the subtle stereoelectronic effects that fluorine imparts on molecular interactions. rsc.org

Table 3: Illustrative Energy Decomposition Analysis for a Hypothetical Hydrogen Bond between this compound (Donor) and a Receptor Carbonyl (Acceptor)
Energy ComponentValue (kcal/mol)Interpretation
Electrostatic (ΔEelstat)-8.5Dominant attractive force, driven by charge differences. beilstein-journals.org
Exchange-Repulsion (ΔEPauli)+6.2Destabilizing quantum mechanical effect from overlapping electron clouds.
Polarization/Orbital (ΔEorb)-3.1Stabilization from charge transfer and orbital mixing. researchgate.net
Dispersion (ΔEdisp)-1.8van der Waals attraction.
Total Interaction Energy (ΔEint) -7.2 Overall strength of the hydrogen bond.

Future Directions and Emerging Research Avenues

Integration with Advanced High-Throughput Synthetic Technologies

The progression of peptide-based therapeutics is increasingly reliant on the rapid synthesis and screening of large compound libraries. The integration of Boc-D-beta-hophe(4-F)-oh into high-throughput synthetic workflows is a critical next step for fully realizing its potential.

Current peptide synthesis often utilizes Solid-Phase Peptide Synthesis (SPPS), a technique amenable to automation. nih.govmdpi.com The development of efficient, scalable synthetic routes for unnatural amino acids (UAAs) like this compound is essential for their use as building blocks in these automated platforms. princeton.edunih.gov High-throughput synthesis would enable the creation of extensive peptide libraries where the 4-fluorophenyl moiety is systematically incorporated at various positions. This allows for rapid structure-activity relationship (SAR) studies, optimizing peptides for enhanced stability, binding affinity, and selectivity. nih.gov The use of β-amino acids, in particular, can confer significant resistance to proteolytic degradation, a key advantage for therapeutic peptides. acs.orgchiroblock.com

The table below illustrates the conceptual advantages of integrating this compound into a high-throughput workflow compared to traditional manual synthesis.

FeatureManual SynthesisHigh-Throughput Synthesis (HTS)
Scale Milligram to gramMicrogram to milligram
Throughput 1-5 peptides per week100s to 1000s of peptides per week
Application Lead optimization, specific target synthesisLibrary generation, initial screening, SAR
Cost per Compound HighLow
Error Rate Prone to human errorMinimized through automation
Data Generation LimitedMassive datasets for analysis

Advanced methods such as cell-free protein synthesis are also emerging as powerful tools for incorporating non-natural amino acids site-specifically into proteins, which could be adapted for this compound. researchgate.net This would allow for the rapid production of modified proteins for functional studies.

Development of Chemical Biology Tools Incorporating the Chemical Compound

The unique properties of the fluorine atom make this compound an excellent candidate for the development of sophisticated chemical biology tools to probe biological systems. Fluorine's high electronegativity, small size, and the scarcity of C-F bonds in nature make it a bio-orthogonal handle for various applications. nih.govdigitellinc.com

One of the most promising applications is in the development of probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Incorporating this amino acid into a peptide allows for the use of ¹⁹F-NMR to study peptide-protein interactions, conformational changes, and dynamics without interference from other signals in a complex biological environment.

Furthermore, the compound can serve as a scaffold for Activity-Based Protein Profiling (ABPP) probes. nih.gov These probes are designed to covalently label active sites of specific enzyme families within the proteome, enabling the study of their function and the discovery of new drug targets. nih.gov The fluorophenyl group could act as a recognition element or be modified with a reactive "warhead" to target specific proteins. nih.gov

By substituting the stable ¹⁹F isotope with the positron-emitting ¹⁸F, peptides containing this residue could be transformed into radiotracers for Positron Emission Tomography (PET) imaging, a powerful technique for visualizing and quantifying biological processes in vivo, particularly in oncology. nih.gov

The table below summarizes potential chemical biology tools derived from this compound.

Tool TypeCore TechnologyApplication
Conformational Probe ¹⁹F-NMR SpectroscopyStudying peptide folding, dynamics, and binding interactions.
Activity-Based Probe Proteomics, Mass SpectrometryIdentifying enzyme activity, screening for inhibitors, target discovery. nih.gov
Imaging Agent Positron Emission Tomography (PET)In vivo tracking of peptides, tumor imaging, receptor mapping. nih.gov
Molecular Sensitized Probe Scanning Tunneling Microscopy (STM)Spatially pinpointing the location of the amino acid within a peptide sequence on a surface. nih.gov

Advanced Computational Modeling for Predictive Design and Optimization

Computational modeling offers a powerful, resource-efficient approach to predict the impact of incorporating this compound into peptide sequences, thereby guiding rational design and minimizing costly trial-and-error synthesis. The introduction of fluorine can significantly alter a peptide's physicochemical properties, including hydrophobicity, secondary structure propensity, and binding interactions. researchgate.net

Advanced computational techniques such as quantum mechanics (QM) and molecular dynamics (MD) simulations can be employed to model these effects with high accuracy. QM calculations can elucidate the electronic consequences of fluorination on the aromatic ring, predicting its influence on non-covalent interactions like π-π stacking and cation-π interactions, which are often crucial for receptor binding.

MD simulations can predict how the fluorinated β-amino acid influences the conformational landscape of a peptide. For instance, β-amino acids are known to induce specific secondary structures, such as helices and sheets, which can be modeled to design peptides with predefined shapes to target specific protein-protein interactions. acs.org Computational modeling has been used to understand how fluorination can interrupt key interactions, such as T-shaped aromatic interactions in an enzyme's binding pocket, providing a rationale for substrate specificity or rejection. nih.gov This predictive power allows for the in silico screening of virtual libraries, prioritizing candidates with the highest predicted affinity and stability for synthesis and experimental validation.

The following table outlines key computational methods and their applications in designing peptides with this compound.

Computational MethodPredictive GoalRationale
Quantum Mechanics (QM) Electronic properties, interaction energiesPredicts how the electron-withdrawing fluorine atom alters side-chain interactions (e.g., π-stacking, hydrogen bonds). researchgate.net
Molecular Dynamics (MD) Peptide conformation, stability, flexibilitySimulates the dynamic behavior of the peptide in solution to assess preferred secondary structures and overall stability. nih.gov
Docking Simulations Binding mode, affinity predictionPredicts how a peptide containing the compound will bind to a target protein, guiding the design of potent inhibitors or agonists.
Free Energy Perturbation (FEP) Relative binding affinitiesQuantitatively predicts the change in binding affinity resulting from the substitution of a standard amino acid with the fluorinated analog.

By combining these advanced synthetic, chemical biology, and computational approaches, future research can unlock the full potential of this compound, paving the way for novel therapeutics and a deeper molecular understanding of complex biological processes.

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